![molecular formula C14H13NO4S2 B7636518 3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)
3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid, commonly known as MSB, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is a sulfonamide derivative and has been synthesized by various methods.
作用機序
The mechanism of action of MSB involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. MSB binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide.
Biochemical and Physiological Effects:
MSB has various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. MSB has also been found to inhibit the activity of carbonic anhydrase in the eye, leading to a decrease in intraocular pressure, making it a potential candidate for glaucoma therapy.
実験室実験の利点と制限
MSB has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase activity and has been widely used in various biochemical assays. However, MSB has some limitations as well. It has low solubility in water, making it difficult to dissolve in aqueous solutions. MSB is also unstable in acidic conditions, which limits its use in certain biochemical assays.
将来の方向性
There are several future directions for the use of MSB in scientific research. MSB has been found to inhibit the growth of various cancer cells, making it a potential candidate for cancer therapy. Further research is needed to investigate the mechanism of action of MSB in cancer cells and to determine its efficacy in vivo. MSB has also been found to inhibit the activity of carbonic anhydrase in the eye, making it a potential candidate for glaucoma therapy. Further research is needed to investigate the safety and efficacy of MSB in glaucoma patients.
合成法
The synthesis of MSB has been achieved by various methods. One of the commonly used methods involves the reaction of 4-methylthiophenol with 3-nitrobenzoic acid in the presence of a catalyst to form 3-(4-methylthiophenyl)benzoic acid. This compound is then treated with sulfuryl chloride to form the corresponding acid chloride, which is further reacted with a sulfonamide to form MSB.
科学的研究の応用
MSB has been widely used in scientific research for its various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and respiration. MSB has also been found to inhibit the growth of various cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
3-[(4-methylsulfanylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-20-12-7-5-11(6-8-12)15-21(18,19)13-4-2-3-10(9-13)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSRNHMRTJRIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea](/img/structure/B7636439.png)
![3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide](/img/structure/B7636443.png)
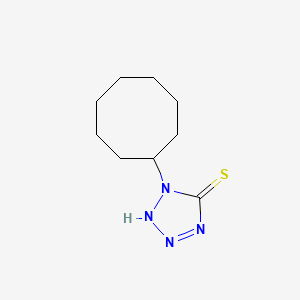
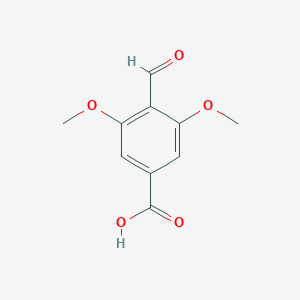
![1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol](/img/structure/B7636482.png)
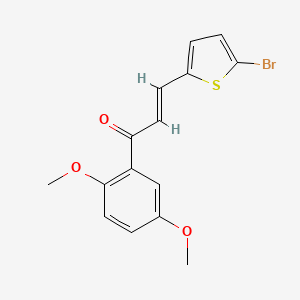

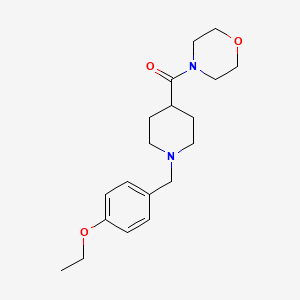
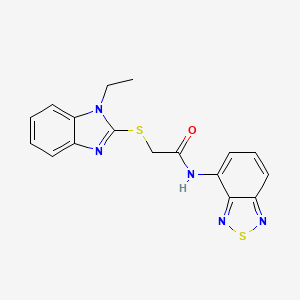
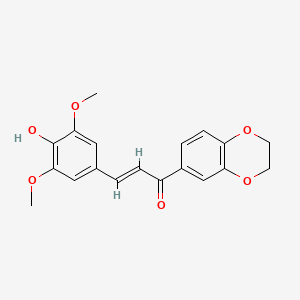
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
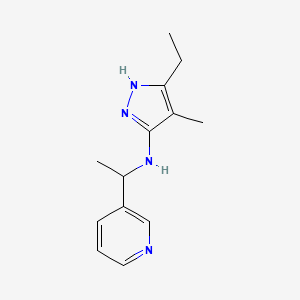
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)
